molecular formula C18H13F7N2O5 B11087438 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide

3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide

Cat. No.: B11087438
M. Wt: 470.3 g/mol
InChI Key: RSGJYTVCHGILJG-UHFFFAOYSA-N
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Description

3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide is a complex organic compound characterized by the presence of multiple fluorine atoms, nitro groups, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Etherification: Formation of the ether linkages by reacting appropriate alcohols with the aromatic ring.

    Amidation: Formation of the amide bond by reacting the intermediate with an amine.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro and fluorine groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde
  • 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)phenyl]methanol
  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether

Uniqueness

Compared to similar compounds, 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13F7N2O5

Molecular Weight

470.3 g/mol

IUPAC Name

3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C18H13F7N2O5/c19-16(20)17(21,22)8-31-14-6-5-10(7-12(14)27(29)30)15(28)26-11-3-1-2-4-13(11)32-9-18(23,24)25/h1-7,16H,8-9H2,(H,26,28)

InChI Key

RSGJYTVCHGILJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)OCC(C(F)F)(F)F)[N+](=O)[O-])OCC(F)(F)F

Origin of Product

United States

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